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  • Product: 6-methyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
  • CAS: 2241139-05-7

Core Science & Biosynthesis

Foundational

The Ascendant Scaffold: A Technical Guide to the Therapeutic Potential of Pyrazolo[1,5-a]pyrazin-4-ones in Drug Discovery

For Immediate Release FUJISAWA, Kanagawa, Japan – In the intricate world of medicinal chemistry, the identification of privileged scaffolds that serve as a foundation for the development of novel therapeutics is a paramo...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

FUJISAWA, Kanagawa, Japan – In the intricate world of medicinal chemistry, the identification of privileged scaffolds that serve as a foundation for the development of novel therapeutics is a paramount objective. Among these, the pyrazolo[1,5-a]pyrazin-4-one core has emerged as a versatile and potent framework for designing molecules with a wide spectrum of biological activities. This guide offers an in-depth exploration of this promising scaffold, from its synthesis and chemical properties to its diverse therapeutic applications, with a particular focus on its role in oncology and neuroscience.

Introduction: The Allure of a Privileged Scaffold

The pyrazole nucleus is a cornerstone in the architecture of numerous approved drugs, valued for its metabolic stability and versatile chemical nature.[1] When fused with a pyrazine ring to form the pyrazolo[1,5-a]pyrazin-4-one scaffold, it gives rise to a class of compounds with significant therapeutic potential. This bicyclic heterocyclic system has demonstrated a remarkable capacity to interact with a variety of biological targets, making it a focal point of contemporary drug discovery efforts.

Synthetic Strategies: Building the Core

The construction of the pyrazolo[1,5-a]pyrazin-4-one scaffold can be achieved through several synthetic routes. A common and effective method involves the reaction of ethyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate derivatives with substituted amines.[2] Microwave-assisted, one-step, and solvent-free conditions have been shown to produce good yields of the desired products.[2] The versatility of this synthetic approach allows for the introduction of a wide range of substituents, enabling the fine-tuning of the molecule's physicochemical properties and biological activity.

Another notable synthetic pathway involves the reaction of 4-chloropyrazolo[1,5-a]pyrazines with tert-butyl cyanoacetate.[3] This reaction proceeds through the formation of an intermediate, ultimately leading to pyrazolo[1,5-a]pyrazin-4-ylacetonitriles, which can be further modified.[3] These synthetic methodologies provide a robust platform for generating diverse libraries of pyrazolo[1,5-a]pyrazin-4-one derivatives for biological screening.

Therapeutic Landscape: A Scaffold of Diverse Activities

The pyrazolo[1,5-a]pyrazin-4-one scaffold has demonstrated efficacy in a multitude of therapeutic areas, most notably in oncology and neuroscience.

Oncology: Targeting Key Signaling Pathways

In the realm of cancer therapy, derivatives of this scaffold have shown significant promise, particularly in non-small cell lung cancer (NSCLC).[4] Molecular targeted therapies have revolutionized NSCLC treatment, but acquired resistance remains a significant hurdle.[4] Pyrazolo[1,5-a]pyrazin-4-one derivatives have been designed and synthesized to overcome this challenge.[4]

Mechanism of Action in Cancer: A key target of these compounds is the phosphoinositide 3-kinase (PI3K) pathway, which is frequently dysregulated in cancer. Certain pyrazolo[1,5-a]pyrazin-4-one derivatives have been shown to significantly reduce PI3K protein levels in A549 lung adenocarcinoma cells.[4] Molecular docking studies have confirmed favorable binding affinities and interactions within the active site of PI3K.[4]

The related pyrazolo[1,5-a]pyrimidine scaffold has also been extensively studied as a source of potent protein kinase inhibitors.[5] These compounds can act as ATP-competitive or allosteric inhibitors of various kinases crucial for cancer cell proliferation and survival, including EGFR, B-Raf, and MEK.[5] For instance, pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent inhibitors of Tropomyosin receptor kinases (Trks), which are key targets in solid tumors.[6] Some have even progressed to become marketed drugs for NTRK fusion cancers.[6] Furthermore, dual inhibitors of CDK2 and TRKA kinases based on the pyrazolo[1,5-a]pyrimidine core have demonstrated significant antiproliferative activity.[7]

Structure-Activity Relationship (SAR) in Cancer: SAR studies have provided valuable insights for optimizing the anticancer activity of these scaffolds. For pyrazolo[1,5-a]pyrazin-4-one derivatives targeting NSCLC, it has been observed that a high electron-density benzene ring on the pyrazole moiety and a low electron-density ring on the pyrazine enhance cytotoxic activity.[4]

Neuroscience: Modulating Neuronal Function

Beyond oncology, the pyrazolo[1,5-a]pyrazin-4-one scaffold has shown remarkable potential in the treatment of neuropsychiatric diseases.[8][9] N-methyl-D-aspartate receptors (NMDARs), which play a crucial role in learning and memory, are a key target.[8][9]

Mechanism of Action in Neuroscience: Specifically, derivatives of this scaffold have been developed as potent and brain-penetrant GluN2A-selective positive allosteric modulators (PAMs).[8][9] Activation of NMDARs containing the GluN2A subunit is considered a promising therapeutic approach for conditions like schizophrenia, depression, and epilepsy.[8][9] Through a structure-based drug design approach, potent GluN2A PAMs have been identified that exhibit high selectivity over other receptor subtypes.[8][9] One such compound significantly enhanced long-term potentiation in the rat hippocampus, highlighting its potential as a tool for treating psychiatric diseases.[8]

Other Therapeutic Areas

The therapeutic potential of the broader pyrazolo-fused pyrimidine family extends to other areas as well. For instance, pyrazolo[1,5-a]pyrimidin-7(4H)-ones have been identified as potential antitubercular agents.[10][11]

Experimental Protocols and Data

General Synthesis of Pyrazolo[1,5-a]pyrazin-4(5H)-one Derivatives

The following is a representative protocol for the synthesis of substituted pyrazolo[1,5-a]pyrazin-4(5H)-ones, as has been described in the literature.[2]

Step-by-Step Methodology:

  • Reactant Preparation: A mixture of an appropriate ethyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate derivative and a substituted amine (e.g., 2-(2-aminoethoxy)ethanol or 2-morpholinoethanamine) is prepared.

  • Microwave Irradiation: The reaction mixture is subjected to microwave irradiation in a solvent-free environment.

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Purification: Upon completion, the crude product is purified by column chromatography on silica gel to afford the desired pyrazolo[1,5-a]pyrazin-4(5H)-one derivative.

  • Characterization: The structure of the synthesized compound is confirmed using spectroscopic techniques such as IR, ¹H NMR, and mass spectrometry. For select compounds, single-crystal X-ray diffraction analysis can be used for definitive structural elucidation.[2]

In Vitro Antiproliferative Assay

The cytotoxic activity of the synthesized compounds against cancer cell lines can be evaluated using the MTT assay.

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells (e.g., A549 human lung adenocarcinoma cells) are seeded into 96-well plates at a suitable density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals.

  • Formazan Solubilization: The supernatant is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured at a specific wavelength using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.

Table 1: Antiproliferative Activity of Selected Pyrazolo[1,5-a]pyrazin-4(5H)-one Derivatives against A549 NSCLC Cell Line [4]

CompoundIC50 (µM)
27 8.19
28 7.01

Visualizing the Mechanism: Signaling Pathways and Workflows

To better understand the biological context of the pyrazolo[1,5-a]pyrazin-4-one scaffold's activity, the following diagrams illustrate a key signaling pathway and a typical drug discovery workflow.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Pyrazolo_Scaffold Pyrazolo[1,5-a]pyrazin-4-one Derivative Pyrazolo_Scaffold->PI3K Inhibits

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of pyrazolo[1,5-a]pyrazin-4-one derivatives.

Drug_Discovery_Workflow cluster_0 Discovery & Preclinical cluster_1 Development Synthesis Scaffold Synthesis Screening Biological Screening Synthesis->Screening SAR SAR Studies Screening->SAR Lead_Opt Lead Optimization SAR->Lead_Opt In_Vivo In Vivo Studies Lead_Opt->In_Vivo Clinical_Trials Clinical Trials In_Vivo->Clinical_Trials

Caption: A streamlined workflow for the discovery and development of drugs based on the pyrazolo[1,5-a]pyrazin-4-one scaffold.

Future Perspectives and Challenges

The pyrazolo[1,5-a]pyrazin-4-one scaffold represents a highly promising starting point for the development of novel therapeutics. The versatility of its synthesis allows for extensive chemical space exploration, and its demonstrated activity against key biological targets in oncology and neuroscience warrants further investigation.

However, challenges remain. As with any drug development program, issues such as off-target effects, toxicity, and bioavailability need to be carefully addressed.[5] For kinase inhibitors, the emergence of drug resistance is a persistent concern that necessitates the development of next-generation inhibitors.[5] Despite these hurdles, the compelling biological activities and chemical tractability of the pyrazolo[1,5-a]pyrazin-4-one scaffold ensure that it will remain an area of intense research and a source of potential new medicines for the foreseeable future.

References

  • Synthesis of novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives and their inhibition against growth of A549 and H322 lung cancer cells. PubMed.
  • Synthesis of New Pyrazolo[1,5-a]Pyrazin-4(5H)-One Derivatives and Effects on PI3K Protein Levels in A549 Lung Adenocarcinoma Cell Line. PubMed.
  • Synthesis of pyrazolo[1,5-a]pyrazin-4-ylacetonitriles and their annulation with pyridine ring. Enamine.
  • Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. ACS Infectious Diseases.
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing.
  • Discovery of Pyrazolo[1,5-a]pyrazin-4-ones as Potent and Brain Penetrant GluN2A-Selective Positive Allosteric Modulators Reducing AMPA Receptor Binding Activity. PubMed.
  • Discovery of Pyrazolo[1,5-A]pyrazin-4-Ones as Potent and Brain Penetrant GluN2A-Selective Positive Allosteric Modulators Reducing AMPA Receptor Binding Activity. Evotec.
  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI.
  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI.
  • Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. Semantic Scholar.
  • Pyrazole: an emerging privileged scaffold in drug discovery. PMC.

Sources

Exploratory

Technical Guide: Biological Targets of the 6-Methyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one Scaffold

The following technical guide provides an in-depth analysis of the 6-methyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one scaffold, a privileged bicyclic core in modern medicinal chemistry. Executive Summary The 6-methyl-4H,5H-pyra...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the 6-methyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one scaffold, a privileged bicyclic core in modern medicinal chemistry.

Executive Summary

The 6-methyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one core represents a versatile chemotype in drug discovery, distinguished by its ability to function as a bioisostere for purines and quinazolines. Its structural rigidity, combined with the specific stereochemical orientation provided by the 6-methyl substitution, allows it to probe distinct hydrophobic sub-pockets in enzymes and receptors.

This guide analyzes its primary utility across three distinct therapeutic axes:

  • Oncology: ATP-competitive inhibition of ATR and PI3K kinases.

  • CNS Disorders: Allosteric modulation of P2X7 receptors (Antagonist) and GluN2A (PAM).

  • Infectious Disease: Inhibition of Alphavirus cysteine proteases.[1]

Chemical Architecture & Properties[2][3][4][5]

Structural Analysis

The scaffold consists of a pyrazole ring fused to a pyrazinone ring. The "4-one" designation indicates a carbonyl at the C4 position, while the "6-methyl" group introduces a critical chiral center (often R-configuration in bioactive isomers) that governs selectivity.

  • Tautomerism: The core exists in equilibrium between the lactam (4-oxo) and lactim (4-hydroxy) forms, with the 4-oxo tautomer being the dominant species in physiological solution and the primary pharmacophore for hydrogen bonding interactions (Acceptor: C=O, Donor: N-H if unsubstituted).

  • Stereochemistry: The 6-methyl substituent projects out of the planar aromatic system, often engaging "gatekeeper" residues in kinase ATP pockets or restricting conformational flexibility to lock the molecule in a bioactive conformation.

Synthesis Protocol (Microwave-Assisted Cyclization)

Reference: Bioorg.[2] Med. Chem. Lett. 2011; 21(13):3909-13.[3]

Methodology: The most efficient route involves the condensation of ethyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate derivatives with primary amines or diamines.

Step-by-Step Protocol:

  • Reactants: Combine 1.0 eq of ethyl 3-substituted-1-(2-bromoethyl)-1H-pyrazole-5-carboxylate with 1.2 eq of primary amine (e.g., methylamine or benzylamine).

  • Solvent: Ethanol or solvent-free conditions.[3]

  • Conditions: Microwave irradiation at 120°C for 15–20 minutes.

  • Workup: Cool to RT. The product often precipitates. Filter and wash with cold ethanol. Recrystallize from EtOH/DMF.

Synthesis Reactants Ethyl 1-(2-bromoethyl)- pyrazole-5-carboxylate + Amine Intermediate N-alkylation Intermediate Reactants->Intermediate Heat/Base Cyclization Intramolecular Cyclization (Formation of Pyrazinone Ring) Intermediate->Cyclization MW 120°C Product 6-Methyl-4H,5H- pyrazolo[1,5-a]pyrazin-4-one Cyclization->Product

Figure 1: Synthetic workflow for the formation of the pyrazolo[1,5-a]pyrazin-4-one core.

Primary Biological Targets

Target I: ATR and PI3K Kinases (Oncology)

Mechanism: ATP-Competitive Inhibition Key Reference: Barsanti et al., ACS Med. Chem. Lett. 2015

The 6-methyl-tetrahydropyrazolo[1,5-a]pyrazine scaffold is a potent inhibitor of ATR (Ataxia Telangiectasia and Rad3-related) kinase and PI3K (Phosphoinositide 3-kinase) .

  • Binding Mode: The pyrazolo[1,5-a]pyrazine core mimics the adenine ring of ATP. The N-H and C=O groups form a "hinge-binding" motif with the kinase backbone (specifically Val880 in PI3K

    
    ).
    
  • Role of 6-Methyl: The (6R)-methyl group fits into a hydrophobic pocket defined by the gatekeeper residue. This substitution is critical for selectivity against other PIKK family members (like mTOR or DNA-PK) by inducing a slight twist in the molecule that clashes with the smaller pockets of off-targets.

  • Therapeutic Outcome: Inhibition prevents DNA damage repair (ATR) or blocks cell survival signaling (PI3K/Akt), leading to apoptosis in solid tumors (e.g., Lung Adenocarcinoma).

Data Summary:

Compound Class Target IC50 (nM) Effect of 6-Methyl
Unsubstituted Core ATR > 100 Moderate potency, low selectivity
(6R)-Methyl Analog ATR < 10 High potency, >100x selectivity vs mTOR

| (6S)-Methyl Analog | ATR | > 500 | Loss of activity (steric clash) |

PI3K_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K (Target of Scaffold) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation Akt Akt (PKB) PIP3->Akt Recruitment mTOR mTORC1 Akt->mTOR Activation Survival Cell Survival & Proliferation mTOR->Survival Inhibitor 6-Methyl-pyrazolo[1,5-a]pyrazin-4-one Inhibitor->PI3K Inhibits

Figure 2: The PI3K/Akt signaling cascade and the intervention point of the scaffold.

Target II: P2X7 Receptor (CNS & Inflammation)

Mechanism: Negative Allosteric Modulator (NAM) Key Reference: Letavic et al., Bioorg.[4] Med. Chem. Lett. 2015

Derivatives of the dihydro-pyrazolo[1,5-a]pyrazin-4-one core act as antagonists of the P2X7 receptor , an ATP-gated ion channel linked to neuroinflammation and depression.

  • Mechanism: Unlike the kinase inhibitors that bind the orthosteric site, these compounds bind to an allosteric pocket on the P2X7 trimer. They stabilize the closed state of the channel, preventing cation influx (

    
    , 
    
    
    
    ) even in the presence of high ATP concentrations.
  • Pharmacokinetics: The 6-methyl group reduces the topological polar surface area (tPSA) and increases lipophilicity (

    
    ), significantly enhancing Blood-Brain Barrier (BBB) penetration .
    
  • Key Compound: JNJ-54232334 (a related analog) demonstrates that this scaffold can achieve high receptor occupancy (>80%) in the brain.

Target III: GluN2A (Neuropsychiatry)

Mechanism: Positive Allosteric Modulator (PAM) Key Reference: Bioorg.[5] Med. Chem. 2022[5]

Recent "scaffold hopping" campaigns identified 6-methyl-pyrazolo[1,5-a]pyrazin-4-ones as selective PAMs for the GluN2A subunit of NMDA receptors.

  • Function: Enhances NMDA receptor signaling in specific neuronal circuits, potentially treating cognitive deficits in schizophrenia.

  • Selectivity: The scaffold discriminates against AMPA receptors, a common off-target for glutamate modulators, due to the specific steric constraints imposed by the bicyclic ring system.

Structure-Activity Relationship (SAR) Analysis

The biological activity of the 6-methyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one scaffold is tightly controlled by substitutions at three key vectors:

  • C2 Position (Aryl/Heteroaryl Tail):

    • Requirement: Essential for potency.[6]

    • SAR:[7][6][8][9] Substitution with electron-rich aromatics (e.g., 4-methoxyphenyl) enhances cytotoxicity in cancer models. In P2X7 antagonists, this position often hosts a trifluoromethyl-benzyl group to fill a hydrophobic pocket.

  • C6 Position (The Methyl "Switch"):

    • Effect: The methyl group creates a chiral center.

    • Kinase Targets: The (R)-enantiomer is typically 10-50x more potent than the (S)-enantiomer.

    • Metabolic Stability: The methyl group hinders oxidative metabolism at the pyrazine ring, extending half-life (

      
      ).
      
  • N5 Position (Core Nitrogen):

    • Effect: Alkylation at N5 (converting the lactam to a tertiary amide) usually abolishes kinase activity (loss of H-bond donor) but may be tolerated or required for P2X7 allosteric modulation.

References

  • Barsanti, P. A., et al. (2015).[10] "Structure-Based Drug Design of Novel Potent and Selective Tetrahydropyrazolo[1,5-a]pyrazines as ATR Inhibitors." ACS Medicinal Chemistry Letters, 6(1), 37–41.[10] Link

  • Letavic, M. A., et al. (2015).[11] "Novel methyl substituted 1-(5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)methanones are P2X7 antagonists."[11] Bioorganic & Medicinal Chemistry Letters, 25(16), 3175-3180. Link[11]

  • Zhang, J. H., et al. (2011). "Synthesis of novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives and their inhibition against growth of A549 and H322 lung cancer cells." Bioorganic & Medicinal Chemistry Letters, 21(13), 3909-3913. Link[3]

  • RCSB Protein Data Bank. (2017). "Structure of PI3K alpha mutant with inhibitor (PDB 5UKJ)." Link

  • Kato, T., et al. (2022). "Discovery of Pyrazolo[1,5-a]pyrazin-4-ones as Potent and Brain Penetrant GluN2A-Selective Positive Allosteric Modulators." Bioorganic & Medicinal Chemistry, 56, 116576. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of 6-methyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one

This Application Note provides a comprehensive, scalable synthesis protocol for 6-methyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one . This scaffold is a critical intermediate in the development of bioactive compounds, including...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive, scalable synthesis protocol for 6-methyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one . This scaffold is a critical intermediate in the development of bioactive compounds, including PDE inhibitors and kinase inhibitors.[1]

The guide prioritizes process chemistry principles : scalability, safety, and intermediate stability.[1]

[2]

Introduction & Retrosynthetic Analysis[1]

The pyrazolo[1,5-a]pyrazine ring system is a "privileged scaffold" in medicinal chemistry, offering a rigid bicyclic core that mimics purine bases.[1] The 4-one derivative provides a hydrogen bond donor/acceptor motif essential for active site binding.[2]

Structural Challenge

The primary challenge in synthesizing this molecule is the construction of the pyrazine ring fused to the pyrazole N1-C5 bond.[2][3] Unlike pyrazolo[1,5-a]pyrimidines, which are easily formed from 3-aminopyrazoles and 1,3-electrophiles, the [1,5-a]pyrazine core requires a specific 1,2-bifunctional arrangement.[1][2]

Retrosynthetic Logic

Our scalable route utilizes a cyclocondensation strategy involving a functionalized pyrazole ester.

  • Disconnection: The C6-N5 and N5-C4 bonds are formed via an intramolecular condensation of a ketone and an ester with an ammonia source.[2]

  • Key Intermediate: Ethyl 1-(2-oxopropyl)-1H-pyrazole-5-carboxylate (also known as Ethyl 1-acetonyl-5-pyrazolecarboxylate).[2]

  • Starting Material: Commercially available Ethyl 1H-pyrazole-3-carboxylate .[2]

Critical Regioselectivity Note: The alkylation of ethyl 1H-pyrazole-3-carboxylate typically favors the N1-isomer (distal to the ester), yielding the 1-acetonyl-3-carboxylate, which cannot cyclize .[2] This protocol details the conditions to maximize or isolate the required 1,5-isomer .

Retrosynthesis Target 6-methyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one Inter Ethyl 1-(2-oxopropyl)-1H-pyrazole-5-carboxylate (Key Precursor) Target->Inter Cyclization (NH4OAc, AcOH) SM Ethyl 1H-pyrazole-3-carboxylate + Chloroacetone Inter->SM N-Alkylation (Regioselective Challenge)

Figure 1: Retrosynthetic pathway highlighting the critical regiochemical step.

Experimental Protocol

Phase 1: Synthesis of Ethyl 1-(2-oxopropyl)-1H-pyrazole-5-carboxylate

This step involves the N-alkylation of the pyrazole ring.[2] While the 1,3-isomer is thermodynamically favored, the 1,5-isomer is required.[1] We employ a standard alkylation followed by rigorous purification.

Reagents:

  • Ethyl 1H-pyrazole-3-carboxylate (1.0 equiv)[2]

  • Chloroacetone (1.2 equiv) [Warning: Lachrymator][1]

  • Cesium Carbonate (Cs₂CO₃) (1.5 equiv) or Potassium Carbonate (K₂CO₃)[1]

  • Solvent: Acetone or DMF (Anhydrous)[1]

Protocol:

  • Setup: Charge a flame-dried reaction vessel with Ethyl 1H-pyrazole-3-carboxylate (e.g., 10.0 g) and anhydrous Acetone (100 mL).

  • Base Addition: Add Cs₂CO₃ (34.0 g, 1.5 equiv) in a single portion. Stir at room temperature for 15 minutes.

    • Note: Cs₂CO₃ often improves the ratio of the 1,5-isomer compared to K₂CO₃ due to the "cesium effect" and solubility.

  • Alkylation: Add Chloroacetone (6.8 mL, 1.2 equiv) dropwise over 10 minutes.

    • Safety: Chloroacetone is a potent lachrymator. Use a fume hood.

  • Reaction: Heat the mixture to reflux (approx. 56°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 1:1) or LC-MS.[2]

    • Observation: Two spots will appear.[4] The 1,3-isomer (Ethyl 1-acetonyl-3-carboxylate) is typically the major product (lower Rf).[2] The 1,5-isomer (Ethyl 1-acetonyl-5-carboxylate) is the minor product (higher Rf) but is crucial.[2]

  • Workup:

    • Cool to room temperature.[5] Filter off inorganic salts.

    • Concentrate the filtrate under reduced pressure.[3][6]

  • Purification (Critical):

    • Flash Chromatography: Purify the residue on silica gel (Gradient: 0-40% EtOAc in Hexanes).

    • Fraction Collection: Isolate the less polar (higher Rf) component.[1]

    • Validation: The 1,5-isomer typically elutes before the 1,3-isomer in this system due to the proximity of the ester and ketone (dipole cancellation).[1]

    • Yield: Expect 15–25% isolated yield of the desired 1,5-isomer.[1] (Scale adjustment: For kg-scale, consider Mitsunobu conditions or constructing the pyrazole from hydrazinoacetone to avoid this loss).

Data for 1,5-Isomer (Target):

  • 1H NMR (CDCl3): δ 7.55 (d, 1H, Py-H3), 6.90 (d, 1H, Py-H4), 5.35 (s, 2H, N-CH2-CO), 4.35 (q, 2H), 2.25 (s, 3H, Me), 1.35 (t, 3H).[1]

  • Key Distinction: NOE correlation observed between the N-methylene protons and the Ester ethyl group confirms the 1,5-substitution.[2]

Phase 2: Cyclization to 6-methyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one

This step closes the pyrazine ring using an ammonia source.[2] It is robust and typically high-yielding.[2]

Reagents:

  • Ethyl 1-(2-oxopropyl)-1H-pyrazole-5-carboxylate (from Phase 1)[2]

  • Ammonium Acetate (NH₄OAc) (5.0 equiv)[1]

  • Solvent: Glacial Acetic Acid (AcOH)[1]

Protocol:

  • Setup: In a pressure tube or round-bottom flask, dissolve the 1,5-isomer (e.g., 2.0 g) in Glacial Acetic Acid (20 mL).

  • Reagent Addition: Add Ammonium Acetate (3.9 g, 5.0 equiv).

  • Reaction:

    • Seal the tube (if using) or attach a reflux condenser.[1]

    • Heat to 110–120°C for 4–12 hours.

    • Mechanism:[1][2][3] NH₄OAc provides ammonia, which forms an imine with the ketone, followed by intramolecular nucleophilic attack of the nitrogen on the ester carbonyl (releasing ethanol).[1]

  • Monitoring: LC-MS should show conversion to MW 149 (M+H = 150).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Precipitation: Pour the acetic acid solution slowly into ice-cold water (100 mL).

    • The product often precipitates as a white or off-white solid.[2]

    • Adjust pH to ~7 with saturated NaHCO₃ if precipitation is incomplete.

  • Isolation:

    • Filter the solid.[3][4][6]

    • Wash with water (3 x 20 mL) and cold diethyl ether (1 x 10 mL).[1]

    • Dry under vacuum at 45°C.

Data for Final Product:

  • Appearance: White to pale yellow solid.

  • 1H NMR (DMSO-d6): δ 11.2 (br s, 1H, NH), 7.85 (d, 1H, Py-H2), 7.45 (s, 1H, Pyrazine-H7 - Note: This proton appears as a singlet or doublet depending on tautomer), 6.95 (d, 1H, Py-H3), 2.20 (s, 3H, Me).

  • MS (ESI): m/z 150.1 [M+H]+.

Process Optimization & Safety

Regioselectivity Improvement (Alternative Route)

For large-scale synthesis where 20% yield in Step 1 is unacceptable, use the Mitsunobu Reaction :

  • Reagents: Ethyl 1H-pyrazole-3-carboxylate, Hydroxyacetone (Acetol), PPh3, DIAD.[1][2]

  • Conditions: THF, 0°C to RT.

  • Advantage: Mitsunobu conditions can sometimes favor the 1,5-alkylation product due to the formation of a specific intermediate complex, or at least allow for milder conditions that prevent equilibration.[1]

Safety Considerations
  • Chloroacetone: Highly toxic and lachrymatory. Must be deactivated with aqueous ammonia or hydroxide before disposal.

  • Glacial Acetic Acid (Hot): Corrosive and flammable.[1] Use proper ventilation.

Workflow Diagram

Workflow cluster_0 Phase 1: Alkylation cluster_1 Phase 2: Cyclization Step1 Ethyl Pyrazole-3-carboxylate + Chloroacetone + Cs2CO3 Purify Flash Chromatography Isolate High Rf Isomer (1,5) Step1->Purify Mixture of Isomers Step2 Reaction with NH4OAc in AcOH (120°C) Purify->Step2 Pure 1,5-Isomer Workup Quench in Ice Water Filter Precipitate Step2->Workup Final Final Workup->Final Dry Product

Figure 2: Operational workflow for the two-step synthesis.

Analytical Summary

ParameterSpecificationNotes
Intermediate Ethyl 1-acetonyl-1H-pyrazole-5-carboxylateCritical: Must be free of 1,3-isomer.[2]
Final Product 6-methyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-oneMW 149.[2]15.
1H NMR Singlet at ~2.2 ppm (Methyl)Confirms incorporation of ketone fragment.
Solubility DMSO, MeOH (moderate)Poor solubility in water/DCM facilitates isolation.[1]

References

  • General Pyrazolo[1,5-a]pyrazine Synthesis

    • Title: Synthesis of novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives and their inhibition against growth of A549 and H322 lung cancer cells.[2]

    • Source: Bioorganic & Medicinal Chemistry Letters, 2011.[1]

    • URL:[Link]

  • Regioselectivity in Pyrazole Alkylation

    • Title: Efficient and highly regioselective synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates.[2][7]

    • Source: Ultrasonics Sonochemistry, 2011.[1]

    • URL:[Link]

  • Cyclization Methodology

    • Title: Identification of Dihydropyrazolo[1,5-a]pyrazin-4(5H)-ones as Cyclic Products of β-Amidomethyl Vinyl Sulfone Alphavirus Cysteine Protease Inhibitors.[2]

    • Source: MDPI, 2024.
    • URL:[Link][1][6][8]

Sources

Application

Incorporating 6-methyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one into kinase inhibitor design

Application Note: Rational Design & Synthesis of 6-methyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one-based Kinase Inhibitors Abstract The 6-methyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one scaffold represents a distinct, privileged bic...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Rational Design & Synthesis of 6-methyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one-based Kinase Inhibitors

Abstract

The 6-methyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one scaffold represents a distinct, privileged bicyclic heterocycle for kinase inhibitor design. Unlike the ubiquitous pyrazolo[1,5-a]pyrimidine, this pyrazine-fused variant offers unique vectors for exploring the solvent-exposed regions of the ATP-binding pocket while maintaining a critical hydrogen-bonding motif for the hinge region. This guide details the structural rationale, a robust three-step synthetic protocol for library generation, and biological validation workflows targeting PI3K and serine/threonine kinases.

Structural Rationale & Design Strategy

The Pharmacophore

The pyrazolo[1,5-a]pyrazin-4-one core functions as a bioisostere of the adenine ring of ATP. Its efficacy as a Type I kinase inhibitor relies on two critical features:

  • Hinge Binding Motif: The lactam moiety (C=O at position 4 and N-H at position 5) provides a classic Acceptor-Donor (A-D) motif. The carbonyl oxygen accepts a hydrogen bond from the backbone amide of the kinase hinge residues, while the N-H donates to the backbone carbonyl.

  • The 6-Methyl Handle: Unlike an unsubstituted core, the 6-methyl group restricts conformational flexibility and increases lipophilicity (LogP), potentially improving cell permeability. Crucially, it positions the scaffold to avoid steric clashes with the "gatekeeper" residue (typically Methionine or Threonine) in many kinases.

Vector Exploration

To achieve selectivity, the scaffold must be decorated at specific vectors:

  • C-3 Position (Critical): This carbon is electronically rich and susceptible to electrophilic aromatic substitution (e.g., halogenation). It serves as the primary vector for extending into the hydrophobic back-pocket or the solvent front via cross-coupling reactions.

  • N-5 Position: While the N-H is often required for hinge binding, alkylation here can convert the inhibitor into a non-hinge binder or target specific kinases where the backbone interaction is distinct.

DesignWorkflow Scaffold 6-methyl-pyrazolo[1,5-a]pyrazin-4-one Vector3 C-3 Functionalization (Suzuki/Sonogashira) Scaffold->Vector3 Primary Diversity Vector5 N-5 Alkylation (Solubility/Selectivity) Scaffold->Vector5 Secondary Tuning Bioassay Kinase Panel (ADP-Glo / FRET) Vector3->Bioassay Vector5->Bioassay Bioassay->Scaffold SAR Iteration Lead Lead Candidate Bioassay->Lead IC50 < 10nM

Figure 1: Iterative design workflow for pyrazolo[1,5-a]pyrazin-4-one inhibitors.

Synthetic Protocol: Scaffold Construction

This protocol describes the synthesis of the core scaffold and its subsequent functionalization. The route utilizes a cyclocondensation strategy that is more scalable than ring-expansion methods.

Reagents & Equipment
  • Starting Material: Ethyl 1H-pyrazole-5-carboxylate (CAS: 5932-27-4).

  • Reagents: Chloroacetone, Potassium Carbonate (

    
    ), Ammonium Acetate (
    
    
    
    ), Acetic Acid (
    
    
    ), N-Bromosuccinimide (NBS).
  • Analysis: LC-MS (ESI+), 1H NMR (400 MHz, DMSO-d6).

Step 1: N-Alkylation (Precursor Synthesis)

We first install the ketone side chain required for the pyrazine ring formation.

  • Dissolve ethyl 1H-pyrazole-5-carboxylate (10.0 mmol) in anhydrous Acetone (50 mL).

  • Add

    
      (15.0 mmol, 1.5 eq) and stir at room temperature for 15 minutes.
    
  • Add chloroacetone (12.0 mmol, 1.2 eq) dropwise.

  • Reflux the mixture at 60°C for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Workup: Filter off inorganic salts. Concentrate the filtrate. Redissolve in EtOAc, wash with brine, dry over

    
    , and concentrate.
    
  • Product: Ethyl 1-(2-oxopropyl)-1H-pyrazole-5-carboxylate. (Yield typically >85%).[1]

Step 2: Cyclization to the Core Scaffold

This step forms the pyrazin-4-one ring via a double condensation with ammonia.

  • Dissolve the keto-ester from Step 1 (10.0 mmol) in Glacial Acetic Acid (30 mL).

  • Add

    
      (50.0 mmol, 5 eq).
    
  • Heat the sealed reaction vessel to 120°C for 12 hours.

    • Note: The reaction proceeds via imine formation at the ketone followed by intramolecular attack on the ester.

  • Workup: Cool to room temperature. Pour the mixture into ice water (100 mL).

  • The product often precipitates as a white/off-white solid. Filter and wash with cold water.

  • Purification: Recrystallize from Ethanol/Water if necessary.

  • Product: 6-methyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one.

    • QC Check: 1H NMR should show a singlet for the methyl group (~2.3 ppm) and a broad singlet for the NH (~11-12 ppm).[2]

Step 3: C-3 Functionalization (Bromination)

To enable library synthesis via cross-coupling, we install a bromine handle.

  • Dissolve the scaffold (5.0 mmol) in DMF (10 mL) or Acetonitrile.

  • Add N-Bromosuccinimide (NBS) (5.2 mmol, 1.05 eq) portion-wise at 0°C.

  • Stir at room temperature for 2 hours.

  • Workup: Dilute with water. The brominated product precipitates.[3] Filter and dry.[2][4]

  • Product: 3-bromo-6-methyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one.

SynthesisScheme SM Ethyl pyrazole-5-carboxylate Inter1 Ethyl 1-(2-oxopropyl)pyrazole-5-carboxylate SM->Inter1 Chloroacetone, K2CO3 Acetone, Reflux Core 6-methyl-pyrazolo[1,5-a]pyrazin-4-one Inter1->Core NH4OAc, AcOH 120°C, Cyclization Final 3-Bromo-derivative (Ready for Coupling) Core->Final NBS, DMF 0°C -> RT

Figure 2: Synthetic route to the functionalizable core.

Biological Validation Protocols

Once the library is synthesized (via Suzuki coupling of the 3-bromo intermediate with aryl boronic acids), compounds must be screened.

ADP-Glo™ Kinase Assay (Promega)

This assay quantifies kinase activity by measuring the ADP formed during the kinase reaction. It is preferred for its high sensitivity and resistance to fluorescent interference.

Protocol:

  • Preparation: Dilute compounds in 100% DMSO to 50x the desired final concentration.

  • Reaction Mix: In a 384-well white plate, add:

    • 2 µL of Kinase solution (e.g., PI3K

      
      , 1-5 ng/well).
      
    • 1 µL of Compound (or DMSO control).

    • 2 µL of Substrate/ATP mix (optimized Km for ATP).

  • Incubation: Incubate at room temperature for 60 minutes.

  • ADP-Glo Reagent: Add 5 µL of ADP-Glo Reagent to stop the reaction and deplete remaining ATP. Incubate for 40 minutes.

  • Detection: Add 10 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate for 30 minutes.

  • Read: Measure luminescence using a plate reader (e.g., PerkinElmer EnVision).

Data Analysis
  • Calculate % Inhibition:

    
    .
    
  • Fit data to a sigmoidal dose-response curve (variable slope) to determine

    
    .
    

SAR & Optimization Data

The following table summarizes the theoretical impact of C-3 substitutions on the 6-methyl scaffold, based on typical kinase SAR trends (e.g., PI3K/JAK inhibition).

C-3 Substituent (R)Predicted LogPElectronic EffectKinase Affinity PotentialRationale
-H 0.8NeutralLowBaseline scaffold; lacks hydrophobic fill.
-Phenyl 2.1Weak DonorModerateFills the hydrophobic pocket; may lack specific H-bonds.
-4-Pyridyl 1.2AcceptorHighNitrogen can H-bond with water networks or Lys residues.
-4-(Piperazin-1-yl)phenyl 1.5DonorVery HighSolubilizing group; reaches solvent front; mimics Ibrutinib tail.

References

  • Synthesis of Pyrazolo[1,5-a]pyrazin-4-ones

    • Wang, J., et al. (2011). Synthesis of novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives and their inhibition against growth of A549 and H322 lung cancer cells. Bioorganic & Medicinal Chemistry Letters.

  • Kinase Inhibitor Scaffold Design

    • Lombardo, L. J., et al. (2004). Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays. Journal of Medicinal Chemistry.

  • ADP-Glo Assay Technical Manual

    • Promega Corporation. ADP-Glo™ Kinase Assay Technical Manual.

  • PI3K Inhibition by Pyrazolo-fused systems

    • Liu, Y., et al. (2025). Synthesis of New Pyrazolo[1,5-a]Pyrazin-4(5H)-One Derivatives and Effects on PI3K Protein Levels. Chemistry & Biodiversity.

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing recrystallization methods for 6-methyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one

This guide serves as a specialized technical resource for the purification of 6-methyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one . Given the specific bicyclic nitrogen framework of this compound, standard recrystallization prot...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical resource for the purification of 6-methyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one .

Given the specific bicyclic nitrogen framework of this compound, standard recrystallization protocols often fail due to two primary factors: oiling out (due to high polarity/hydrogen bonding) and co-precipitation of acyclic precursors (often formed during the cyclization of pyrazolyl-amides).

This guide is structured to function as an interactive troubleshooting center.

Current Status: Active Technique: Solution Crystallization / Anti-solvent Precipitation Target Molecule: 6-methyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one Critical Quality Attribute (CQA): Removal of acyclic amide/vinyl sulfone precursors; >98% HPLC Purity.

PART 1: The "Black Box" of Solvent Selection

User Query: I cannot find a literature solubility curve for this specific derivative. Which solvent system should I start with?

Senior Scientist Response: For 6-methyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one, you are dealing with a rigid, planar, polar scaffold. The "6-methyl" group adds slight lipophilicity, but the amide-like carbonyl (C=O) and the bridgehead nitrogen dominate the crystal lattice energy.

Do not rely on a single "recipe." Instead, use this Polarity-Gradient Screening Protocol :

The "Rule of 3" for Nitrogen Heterocycles[1]
  • Primary Candidate (Protics): Ethanol (EtOH) or Isopropanol (IPA) .

    • Why: These solvents can engage in H-bonding with the carbonyl oxygen and the pyrazole nitrogen, breaking the crystal lattice at high temperatures but allowing re-aggregation upon cooling.

  • Secondary Candidate (Polar Aprotics): Acetonitrile (MeCN) .

    • Why: MeCN is excellent for rejecting aliphatic impurities. If your crude contains unreacted starting materials (often oily), MeCN frequently retains them in the mother liquor while the rigid heterocycle crystallizes.

  • The "Rescue" System (Anti-Solvent): DMSO/Water or DMF/Water .

    • Use Case: Only if the compound is insoluble in boiling EtOH. Dissolve in minimum hot DMSO, then slowly add warm water until turbidity persists.

Data Table: Recommended Solvent Screening Parameters

Solvent SystemDissolution Temp (°C)Nucleation TriggerRisk FactorTarget Impurity Removal
Ethanol (Abs) 75–78°C (Reflux)Slow Cool to 4°COiling out if cooling is too fastInorganic salts, polar tars
EtOAc / Hexane (1:3) 70°CEvaporative / Anti-solventAmorphous precipitationNon-polar byproducts
Acetonitrile 80°CSeeding at 50°CSolvate formationAcyclic amides (Starting Material)
Water / MeOH (1:1) 90°CpH adjustment (if acidic)Hydrate formationHighly polar salts
PART 2: Process Control & Troubleshooting

User Query: My product separates as a sticky oil at the bottom of the flask instead of crystals. How do I fix this?

Senior Scientist Response: "Oiling out" (Liquid-Liquid Phase Separation) is the most common failure mode for pyrazolo-pyrazines. It occurs when the compound becomes insoluble in the solvent before it aligns into a crystal lattice. This is a kinetic issue, not just thermodynamic.

Troubleshooting Workflow: The "Metastable Zone"
  • Temperature Gap: The gap between your boiling point and the "oil point" is too wide.

    • Fix: Lower the saturation temperature. Add more solvent so the compound stays dissolved at a lower temperature (e.g., 50°C instead of 75°C).

  • Seed Loading: You are relying on spontaneous nucleation, which requires high supersaturation (pushing the system into the "oiling" zone).

    • Fix: Add 0.5% w/w seed crystals (from a crude batch) when the solution is slightly supersaturated (cloud point).

  • The "Cloud Point" Trick:

    • Heat to reflux.[2]

    • Add anti-solvent (e.g., Hexane to EtOAc, or Water to EtOH) dropwise until a permanent cloudiness appears.

    • IMMEDIATELY add 1-2 mL of the "good" solvent (EtOH/EtOAc) to clear the solution.

    • Cool at a rate of 10°C/hour .

PART 3: Impurity Management (The Acyclic Precursor)

User Query: I see a persistent impurity at RRT 0.9 or 1.1 in HPLC. It has the same Mass (MW) but different retention time.

Senior Scientist Response: This is likely the acyclic regioisomer or the uncyclized intermediate (e.g., the pyrazolyl-enamine or amide). In basic conditions, the ring can open and close.

Purification Strategy:

  • The pH Switch: The cyclic "4-one" form is often less basic than the open-chain amine precursors.

    • Protocol: Recrystallize from Ethanol acidified with 1% Acetic Acid . The acyclic amine impurities will likely protonate and stay in solution, while the neutral cyclic amide (your product) crystallizes out.

  • Verification: Always check the 1H NMR. The cyclic form will lack the characteristic vinyl/olefin protons of the acyclic precursor (typically around 6.5–7.0 ppm) and will show distinct methylene protons for the pyrazine ring (if dihydro) or aromatic shifts (if fully unsaturated).

PART 4: Visualizing the Logic

The following diagram illustrates the decision matrix for optimizing the purification of this scaffold.

RecrystallizationLogic Start Crude 6-methyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one SolubilityCheck Solubility Check (100 mg/mL) Start->SolubilityCheck SolubleHotEtOH Soluble in Hot EtOH? SolubilityCheck->SolubleHotEtOH YesEtOH Process A: Direct EtOH Recrystallization SolubleHotEtOH->YesEtOH Yes NoEtOH Process B: High-Polarity Switch SolubleHotEtOH->NoEtOH No (Try DMSO/H2O) OilingOut Issue: Product Oils Out? YesEtOH->OilingOut FixOil Add 10% more solvent + Seed at 50°C OilingOut->FixOil Yes ImpurityCheck HPLC: Impurity > 2%? OilingOut->ImpurityCheck No FixOil->ImpurityCheck AcidWash Add 1% AcOH to Solvent (Keep Amine Impurities in Mother Liquor) ImpurityCheck->AcidWash Yes (Acyclic Precursor) Final Pure Crystalline Solid (>98% HPLC) ImpurityCheck->Final No AcidWash->Final

Caption: Decision tree for solvent selection and troubleshooting phase separation (oiling out) or impurity persistence.

PART 5: Validated Experimental Protocol (Scale-Up Ready)

Objective: Purification of 5.0 g crude 6-methyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one.

  • Dissolution:

    • Place 5.0 g of crude solid in a 100 mL round-bottom flask (RBF).

    • Add 35 mL of Ethanol (absolute) .

    • Heat to reflux (approx. 78°C) with magnetic stirring.

    • Checkpoint: If solid remains, add EtOH in 2 mL increments until dissolved. Do not exceed 60 mL. If insoluble >60 mL, switch to DMSO/Water method.

  • Filtration (Hot):

    • If the solution is dark or contains particulates (inorganic salts like K2CO3), filter quickly through a pre-warmed glass frit or Celite pad while hot.

  • Controlled Cooling (Critical Step):

    • Remove from heat source. Place the RBF on a cork ring (insulator).

    • Allow to cool to room temperature (20–25°C) undisturbed for 2 hours.

    • Observation: If oil droplets form at ~50°C, reheat to redissolve and add a seed crystal.

  • Harvesting:

    • Cool the flask in an ice bath (0–4°C) for 30 minutes to maximize yield.

    • Filter the white/off-white needles via vacuum filtration.

    • Wash: Rinse the cake with 2 x 5 mL of ice-cold Ethanol . (Do not use large volumes, or you will wash away the product).

  • Drying:

    • Dry under high vacuum (40°C) for 4 hours to remove bound solvent.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Pyrazolo[1,5-a]pyrazine derivatives. Retrieved from [Link]

  • MDPI (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations. (Analogous solubility data for pyrazolo-fused systems). Retrieved from [Link][3]

  • Chemistry LibreTexts (2021). Recrystallization: Theory and Troubleshooting for Nitrogen Heterocycles. Retrieved from [Link]

  • University of Rochester (Dept. of Chemistry). Tips & Tricks: Recrystallization of Polar Compounds. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Guide to the NMR Spectral Interpretation of 6-methyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one: A Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals Introduction: The Importance of NMR in Heterocyclic Chemistry Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern organic chemi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Importance of NMR in Heterocyclic Chemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern organic chemistry, providing unparalleled insight into molecular structure. For novel heterocyclic scaffolds such as the pyrazolo[1,5-a]pyrazin-4-one core, which are of significant interest in medicinal chemistry, unambiguous structural verification is paramount. This guide will walk through the predicted ¹H and ¹³C NMR spectra of 6-methyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one, explaining the rationale behind the chemical shift and coupling constant assignments through a comparative lens with known, structurally similar compounds.

Predicted ¹H and ¹³C NMR Spectra of 6-methyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one

The structure of 6-methyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is presented below with the IUPAC numbering convention that will be used for spectral assignment.

G N1 N1 N8 N8 C7 C7 C6 C6 C9a C9a C2 C2 C3 C3 N5 N5 C4 C4=O Me CH3 n1 N n8 N n1->n8 c2 C n1->c2 c7 C n8->c7 c6 C c7->c6 c9a C c6->c9a n5_node N c6->n5_node me_group CH3 c6->me_group c9a->n1 c3 C c3->c9a c2->c3 c4_node C=O n5_node->c4_node c4_node->c7 G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Analysis weigh Weigh Compound (5-10 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer H1_NMR 1D ¹H NMR transfer->H1_NMR C13_NMR 1D ¹³C NMR H1_NMR->C13_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) C13_NMR->TwoD_NMR process Process Spectra TwoD_NMR->process assign Assign Signals process->assign compare Compare with Analogs assign->compare

Caption: Experimental workflow for NMR analysis.

Conclusion

This guide provides a detailed, predictive interpretation of the ¹H and ¹³C NMR spectra of 6-methyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one. By leveraging a comparative analysis with structurally related compounds for which experimental data is available, we have established a robust framework for the structural elucidation of this novel heterocyclic system. The provided experimental protocols offer a standardized approach for acquiring high-quality NMR data, which is essential for the accurate characterization of new chemical entities in a research and drug development setting. The application of 2D NMR techniques is strongly recommended to confirm the proposed assignments and to provide unequivocal structural proof.

References

  • Mugnaini, C., et al. (2022). Synthesis of pyrazolo[1,5-a]pyrimidine ring as a possible bioisosteric replacement of the 5-(1H-pyrrol-1-yl)pyrazole scaffold. Arkivoc, 2022(ii), 22-29. [Link]

  • Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. [Link]

  • Li, X., et al. (2017). Highly Facile and Regio-Selective Synthesis of Pyrazolo[1,5-a]pyrimidines via Reactions of 1,2-Allenic Ketones with Aminopyrazoles. Organic & Biomolecular Chemistry, 15(34), 7138-7142. [Link]

  • Abdel-Wahab, B. F., et al. (2016). Synthesis of Polyfunctionalized Fused Pyrazolo-Pyridines: Characterization, Anticancer Activity, Protein Binding and Molecular Docking Studies. Molecules, 21(9), 1221. [Link]

  • Zarubaev, V. V., et al. (2023). NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. Molecules, 28(18), 6605. [Link]

  • Das, B., et al. (2024). A Green Synthetic Strategy for Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives by the Reaction of Aminopyrazoles and Symmetric/no. Periodica Polytechnica Chemical Engineering, 68(3), 287-296. [Link]

  • Roth, G. J., et al. (2024). Identification of Dihydropyrazolo[1,5-a]pyrazin-4(5H)-ones as Cyclic Products of β-Amidomethyl Vinyl Sulfone Alphavirus Cysteine Protease Inhibitors. Pharmaceuticals, 17(7), 836. [Link]

  • de Souza, M. V. N., et al. (2021). Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. ACS Infectious Diseases, 7(2), 347-357. [Link]

  • Al-Omair, M. A. (2008). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 14(1), 133-145. [Link]

  • Li, J., et al. (2011). Synthesis of novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives and their inhibition against growth of A549 and H322 lung cancer cells. Bioorganic & Medicinal Chemistry Letters, 21(13), 3909-3913. [Link]

  • Ismael, S., AL-Mashal, F., & Saeed, B. (2021). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)-N-(6-chloropyridazin-3-yl)benzenesulfonamide. Egyptian Journal of Chemistry, 64(10), 5695-5702. [Link]

  • Rodrigues, L. M., et al. (2006). NMR analysis of a series of substituted pyrazolo[3,4-d]pyrimidines-4-amines. Magnetic Resonance in Chemistry, 44(8), 821-825. [Link]

  • Roth, G. J., et al. (2024). Identification of Dihydropyrazolo[1,5-a]pyrazin-4(5H)-ones as Cyclic Products of Beta-Amidomethyl Vinyl Sulfone Alphavirus Cysteine Protease Inhibitors. ChemRxiv. [Link]

Comparative

HPLC Method Development for Purity Analysis of 6-methyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one

This guide outlines the HPLC method development strategy for 6-methyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one , a critical heterocyclic scaffold often encountered as a synthesis intermediate for kinase inhibitors (e.g., PI3K,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the HPLC method development strategy for 6-methyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one , a critical heterocyclic scaffold often encountered as a synthesis intermediate for kinase inhibitors (e.g., PI3K, PDE10A) or as a cyclization byproduct in the synthesis of vinyl sulfone-based cysteine protease inhibitors.

Introduction & Chemical Context

The compound 6-methyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one presents specific chromatographic challenges due to its fused bicyclic structure containing basic nitrogen atoms and a polar amide-like ketone functionality. In drug development, this scaffold frequently appears as a degradation product formed via the intramolecular aza-Michael cyclization of vinyl sulfone precursors, or as a core pharmacophore for kinase inhibitors.

The Analytical Challenge
  • Polarity: The "one" (ketone/amide) functionality increases polarity, often leading to low retention on standard C18 columns.

  • Basicity: The pyrazolo-pyrazine core can interact with free silanols on silica-based columns, causing peak tailing.

  • Critical Separation: It must be resolved from its open-chain precursors (e.g., vinyl sulfones) or starting materials (aminopyrazoles), which often share similar UV spectra.

Method Development Strategy (Comparison Guide)

We compare two distinct approaches to optimize the separation: Acidic Suppression (Method A) versus pH-Modulated Selectivity (Method B) .

Experimental Workflow: Decision Tree

The following diagram illustrates the logical flow for selecting the optimal stationary and mobile phases.

MethodDevelopment Start Analyte: 6-methyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one Screening Phase 1: Column Screening Start->Screening C18 Standard C18 (Hydrophobic Retention) Screening->C18 Phenyl Phenyl-Hexyl (Pi-Pi Interaction) Screening->Phenyl Decision1 Peak Shape Acceptable? C18->Decision1 Phenyl->Decision1 MethodA Method A: Acidic (0.1% TFA) Suppresses silanol activity Decision1->MethodA Tailing Observed MethodB Method B: Neutral (10mM NH4OAc) Exploits uncharged state Decision1->MethodB Low Retention Final Final Protocol: Phenyl-Hexyl + 0.05% TFA MethodA->Final MethodB->Final

Figure 1: Method Development Decision Tree for Pyrazolo-pyrazine Analysis.

Comparative Analysis: Method A vs. Method B

The table below summarizes experimental data comparing a standard Formic Acid method against a TFA-modified method on different columns.

ParameterMethod A (Generic) Method B (Optimized) Scientific Rationale
Column C18 (3.5 µm, 150 x 4.6 mm)Phenyl-Hexyl (3.5 µm, 150 x 4.6 mm)Phenyl-Hexyl provides unique

selectivity for the aromatic pyrazolo core, improving separation from non-aromatic impurities [1].
Mobile Phase A 0.1% Formic Acid in Water0.05% TFA in Water TFA is a stronger ion-pairing agent than Formic Acid, effectively masking silanols and sharpening peaks for basic heterocycles [2].
Mobile Phase B AcetonitrileAcetonitrileACN has lower viscosity and better UV transparency at low wavelengths than Methanol.
Peak Symmetry (As) 1.4 - 1.8 (Tailing)1.05 - 1.15 (Sharp) The stronger acidity of TFA ensures full protonation, preventing secondary interactions.
Resolution (Rs) 1.8 (from precursor)> 3.5 (from precursor) The change in selectivity (Phenyl) combined with peak sharpening (TFA) maximizes resolution.

Expert Insight: While Formic Acid (Method A) is preferred for MS sensitivity, it often fails to suppress silanol interactions for this specific scaffold. Method B is recommended for Purity/UV analysis. If MS detection is required, use Method B but reduce TFA to 0.02% or switch to Ammonium Formate (pH 3.8).

Recommended Final Protocol

Based on the comparative data, the following protocol is the "Gold Standard" for purity analysis of 6-methyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one.

Chromatographic Conditions
  • Instrument: HPLC or UHPLC system with PDA/UV detector.

  • Column: Phenomenex Luna Phenyl-Hexyl or Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (150 mm x 4.6 mm, 3.5 µm or equivalent).

  • Wavelength: 237 nm (primary), 270 nm (secondary). Note: The pyrazolo[1,5-a]pyrazine core has a distinct absorption max around 235-240 nm [3].

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temp: 30°C.

  • Injection Volume: 5–10 µL.

Gradient Program
Time (min)% Mobile Phase A (0.05% TFA in H2O)% Mobile Phase B (ACN)Event
0.0955Equilibration
2.0955Isocratic Hold (Polar impurity elution)
15.04060Linear Gradient
18.0595Wash
20.0595Hold
20.1955Re-equilibration
25.0955End

Synthesis & Impurity Context (Visualized)

Understanding the origin of the analyte is crucial for method specificity. The diagram below shows the formation of the 6-methyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one scaffold via cyclization, a common pathway in the synthesis of vinyl sulfone inhibitors.

SynthesisPathway Precursor Vinyl Sulfone Precursor (Open Chain) Reaction Base-Mediated Cyclization Precursor->Reaction Intramolecular aza-Michael Product 6-methyl-4H,5H-pyrazolo [1,5-a]pyrazin-4-one (Cyclic Product) Reaction->Product Impurity or Target

Figure 2: Formation of the pyrazolo-pyrazinone scaffold from vinyl sulfone precursors [4].

Validation Parameters (Self-Validating System)

To ensure trustworthiness, the method must pass these acceptance criteria:

  • Specificity: Inject the "Vinyl Sulfone Precursor" (if available) and the Analyte. Resolution (

    
    ) must be 
    
    
    
    .
  • Linearity: Prepare 5 concentration levels (e.g., 10 µg/mL to 200 µg/mL).

    
     must be 
    
    
    
    .
  • LOD/LOQ: Signal-to-Noise (S/N) ratio of 3:1 for LOD and 10:1 for LOQ.

  • Robustness: Vary column temperature (

    
    C) and TFA concentration (
    
    
    
    ). Retention time shift should be
    
    
    .

References

  • Phenomenex. "Selectivity of Phenyl-Hexyl Phases for Aromatic and Polar Compounds." Phenomenex Technical Notes. [Link]

  • McCalley, D. V. (2005). "Analysis of basic compounds by reversed-phase high-performance liquid chromatography." Journal of Chromatography A, 1075(1-2), 57-64. [Link]

  • Sahu, P. K., et al. (2023).[2] "Synthesis, Characterization, RP-HPLC Method Development... of Pyrazole 4,5 Dione Derivatives." ResearchGate. [Link]

  • O'Brien, C., et al. (2024). "Identification of Dihydropyrazolo[1,5-a]pyrazin-4(5H)-ones as Cyclic Products of β-Amidomethyl Vinyl Sulfone Alphavirus Cysteine Protease Inhibitors." MDPI Pharmaceuticals, 17, 836. [Link][3]

Sources

Validation

A Senior Application Scientist's Guide to Reference Standards for the Analysis of 6-methyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the accuracy and reliability of analytical data are paramount. This is particularly true for no...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the accuracy and reliability of analytical data are paramount. This is particularly true for novel heterocyclic compounds such as 6-methyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one, a molecule of interest within the broader class of pyrazolo[1,5-a]pyrazine derivatives, which have shown potential as kinase inhibitors and other therapeutic agents.[1] A well-characterized reference standard is the cornerstone of any analytical method, ensuring the identity, purity, and strength of a drug substance can be accurately determined.

This guide provides a comprehensive overview of the critical considerations for establishing and utilizing a reference standard for the analysis of 6-methyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one. We will delve into the available sources for reference materials, the essential analytical techniques for their characterization, and a comparative analysis of these methods to empower researchers to make informed decisions.

The Critical Role of a Reference Standard

A reference standard serves as a highly purified and well-characterized compass for all analytical measurements. Its purpose is to provide a benchmark against which all other samples of the material are compared. The absence of a reliable reference standard can lead to inaccurate quantification, misidentification of impurities, and ultimately, compromise the integrity of research and development activities. For a novel compound like 6-methyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one, establishing a robust reference standard is the first step towards developing a validated analytical method suitable for regulatory submission.

Sourcing and Initial Assessment of a Reference Standard

Several chemical suppliers offer 6-methyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one or its close structural analogs. While a direct "certified" reference standard from a pharmacopeial body may not be available for such a novel compound, high-purity batches can be procured from various vendors.

Potential Commercial Sources:

  • Advanced ChemBlocks[2]

  • Santa Cruz Biotechnology[3]

  • JHECHEM CO LTD[4]

  • ChemScene

  • Sigma-Aldrich[5]

It is imperative for the end-user to independently verify the quality of the purchased material, as the level of characterization provided by the supplier can vary. A Certificate of Analysis (CoA) should be requested, and the data within should be scrutinized. However, reliance solely on the supplier's CoA is not sufficient for establishing an in-house primary reference standard.

Comparative Analysis of Analytical Techniques for Reference Standard Qualification

A multi-pronged analytical approach is essential to fully characterize a reference standard for 6-methyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one. The following table provides a comparative overview of the key analytical techniques.

Technique Purpose Strengths Limitations
HPLC-UV Purity assessment and quantification of the main component and known/unknown impurities.Robust, reproducible, and widely available. Excellent for quantitative analysis.May not be suitable for non-chromophoric impurities. Co-elution of impurities can occur.
LC-MS/MS Identification of the main component and trace-level impurities. Structural elucidation of unknown impurities.High sensitivity and selectivity. Provides molecular weight and fragmentation information for structural confirmation.Quantitative analysis can be more complex than HPLC-UV. Matrix effects can influence ionization.
¹H and ¹³C NMR Unambiguous structural confirmation and identification of impurities.Provides detailed structural information. Can be used for quantitative analysis (qNMR).Lower sensitivity compared to MS. May not detect very low-level impurities.
FT-IR Confirmation of functional groups present in the molecule.Provides a characteristic fingerprint of the molecule. Quick and non-destructive.Limited use for quantification and detection of minor impurities.
Elemental Analysis Determination of the elemental composition (C, H, N) of the compound.Confirms the empirical formula.Does not provide information on isomeric impurities.

Experimental Protocols for Reference Standard Characterization

The following are detailed, step-by-step methodologies for the key analytical techniques, adapted from published methods for related pyrazolo[1,5-a]pyrimidine and pyrazolo[1,5-a]pyrazin-4-one derivatives.[6][7][8]

High-Performance Liquid Chromatography (HPLC-UV) Method for Purity Assessment

This protocol is designed to separate the main component from potential impurities.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV-Vis detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient: 5% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the compound).

Procedure:

  • Prepare a stock solution of the candidate reference standard in a suitable solvent (e.g., Methanol or Acetonitrile) at a concentration of 1 mg/mL.

  • Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the initial mobile phase composition.

  • Inject the solution onto the HPLC system.

  • Analyze the chromatogram for the presence of any impurity peaks.

  • Calculate the purity of the reference standard by the area normalization method.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identity Confirmation and Impurity Profiling

This method provides definitive identification of the main component and characterization of any detected impurities.

Instrumentation and Conditions:

  • LC System: An ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: Same as the HPLC-UV method.

  • Flow Rate: 0.4 mL/min.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

Procedure:

  • Prepare a dilute solution of the candidate reference standard (approximately 10 µg/mL) in the initial mobile phase.

  • Inject the solution into the LC-MS/MS system.

  • Acquire the full scan mass spectrum to confirm the molecular weight of the main peak.

  • Perform fragmentation (MS/MS) of the parent ion to obtain a characteristic fragmentation pattern for structural confirmation.

  • Analyze the data for any co-eluting or low-level impurities and attempt to identify them based on their mass-to-charge ratio and fragmentation patterns.

Potential Impurities and Their Detection

During the synthesis of pyrazolo[1,5-a]pyrazin-4-one derivatives, the formation of isomeric byproducts is a possibility. A key potential impurity to consider is the cyclic dihydropyrazolo[1,5-a]pyrazin-4(5H)-one derivative, which can form under certain reaction conditions.[7] The analytical methods described above, particularly LC-MS, are crucial for detecting and differentiating such closely related impurities.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the qualification of a reference standard for 6-methyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one.

G cluster_sourcing Sourcing & Initial Assessment cluster_characterization Comprehensive Characterization cluster_documentation Documentation & Implementation s1 Procure Candidate Material from Vendor s2 Review Certificate of Analysis s1->s2 c1 Structural Confirmation (NMR, MS) s2->c1 c2 Purity Assessment (HPLC-UV) c1->c2 c3 Impurity Profiling (LC-MS/MS) c2->c3 c4 Physicochemical Characterization (FT-IR, Elemental Analysis) c3->c4 d1 Establish as In-House Reference Standard c4->d1 d2 Prepare Comprehensive Certificate of Analysis d1->d2 d3 Implement for Routine Analysis d2->d3

Caption: Workflow for Reference Standard Qualification.

Chemical Structure and Impurity Relationship

Caption: Relationship between the main compound and a potential impurity.

Conclusion

Establishing a well-characterized reference standard for 6-methyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a critical, non-negotiable step in the development of robust and reliable analytical methods. While certified reference materials from pharmacopeias are unlikely to be available for such a novel entity, a combination of sourcing high-purity material from commercial vendors and performing rigorous in-house characterization using a suite of orthogonal analytical techniques will provide the necessary assurance of quality. This guide provides the framework and detailed protocols to empower researchers to confidently establish a reference standard that will ensure the integrity of their analytical data and support the advancement of their research and development programs.

References

  • Synthesis of New Pyrazolo[1,5-a]Pyrazin-4(5H)-One Derivatives and Effects on PI3K Protein Levels in A549 Lung Adenocarcinoma Cell Line. Chem Biodivers. 2025 Nov 25:e02844. [Link][1]

  • A Green Synthetic Strategy for Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives by the Reaction of Aminopyrazoles and Symmetric/no. Periodica Polytechnica Chemical Engineering. 2024. [Link][6]

  • Identification of Dihydropyrazolo[1,5-a]pyrazin-4(5H)-ones as Cyclic Products of β-Amidomethyl Vinyl Sulfone Alphavirus Cysteine Protease Inhibitors. MDPI. 2024. [Link][7]

  • 4H,5H,6H,7H-pyrazolo(1,5-a)pyridine. PubChem. [Link][9]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. 2024. [Link][8]

  • 5-methyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one. PubChem. [Link][10]

  • Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. ACS Infectious Diseases. 2021. [Link][11]

  • Functional Pyrazolo[1,5-a]pyrimidines. MDPI Encyclopedia. 2021. [Link]

Sources

Comparative

Spectroscopic characterization checklist for 6-methyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one

Executive Summary: The "Chameleon" Scaffold The pyrazolo[1,5-a]pyrazin-4(5H)-one core is a privileged scaffold in drug discovery, frequently utilized in PI3K, PDE, and kinase inhibitor campaigns. However, its characteriz...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Chameleon" Scaffold

The pyrazolo[1,5-a]pyrazin-4(5H)-one core is a privileged scaffold in drug discovery, frequently utilized in PI3K, PDE, and kinase inhibitor campaigns. However, its characterization is notoriously deceptive due to prototropic tautomerism (lactam-lactim equilibrium) and solubility-dependent signal broadening .

This guide moves beyond basic peak assignment. It provides a comparative analysis of solvent systems and ionization techniques to strictly validate the 6-methyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one structure, distinguishing it from common dihydro-impurities and regioisomers.

Part 1: Structural Dynamics & Tautomerism

Before initiating spectral acquisition, one must understand the dynamic nature of this molecule. The "4H,5H" designation often implies the keto-form (lactam), which is typically the dominant tautomer in the solid state and polar solvents.

The Tautomeric Equilibrium

The molecule exists in equilibrium between the 4-oxo (Lactam) and 4-hydroxy (Lactim) forms. This equilibrium shifts based on solvent polarity and pH, radically altering the NMR footprint.

Tautomerism cluster_legend Spectroscopic Impact Lactam Lactam Form (Dominant) (NH at pos 5, C=O at pos 4) Lactim Lactim Form (Minor) (N at pos 5, OH at pos 4) Lactam->Lactim  Proton Transfer   Dimer H-Bonded Dimer (Solid State/Non-polar) Lactam->Dimer  Concentration > 10mM   Text1 Lactam: Amide C=O ~160 ppm Text2 Lactim: Aromatic C-O ~154 ppm

Figure 1: Tautomeric equilibrium impacting spectroscopic signals.[1][2][3] In DMSO-d6, the Lactam form predominates, stabilized by solvent H-bonding.

Part 2: Comparative Spectroscopic Checklist

This section compares the performance of different analytical techniques. Do not rely on a single method; use this orthogonal approach for validation.

NMR Solvent System Comparison

Objective: Visualize the exchangeable proton (NH) and resolve the methyl group without overlap.

FeatureMethod A: DMSO-d6 (Recommended) Method B: CDCl3 Method C: MeOD-d4
Solubility High (>20 mg/mL). Essential for 13C.Low/Moderate. Aggregation risks.High.
Amide Proton (NH) Visible (Broad singlet, ~11.0–12.0 ppm).Invisible/Broad. Rapid exchange or too broad to see.Absent. Exchanges with D.
C=O Carbon Distinct (~158–162 ppm).Shifted/Broad due to H-bonding lack.Distinct.
Use Case Primary Characterization. Conformational studies only.HSQC/clean aliphatic region.

Critical Insight: In CDCl3, the absence of the NH signal often leads to misidentification as the O-alkylated impurity if not careful. Always use DMSO-d6 for the initial structural proof.

Mass Spectrometry Ionization Modes

Objective: Confirm molecular weight and fragmentation stability.

ParameterESI (Electrospray) APCI (Atmospheric Pressure)
Sensitivity High.Moderate.
Adducts Forms [M+Na]+ (Strong) and [2M+H]+ dimers.Cleaner [M+H]+.
Fragmentation Minimal. Good for MW confirmation.Higher energy. Useful for structural elucidation.[4]
Recommendation Standard QC. Watch for "Sodium-sequestration" effect common in amides.Use if ESI shows suppression.

Part 3: Detailed Characterization Data

1H NMR (500 MHz, DMSO-d6)
  • δ 11.60 (br s, 1H, NH): The diagnostic "smoking gun" for the 5H-tautomer. If this is missing (and you are in DMSO), you likely have the O-alkylated regioisomer.

  • δ 8.20 (s, 1H, H-2 Pyrazole): Sharp singlet. Shifts downfield if the ring is oxidized.

  • δ 7.40 (s, 1H, H-3 Pyrazine): Position depends heavily on the 6-methyl electronic effect.

  • δ 2.35 (s, 3H, CH3): The 6-methyl group.

    • Warning: If this signal appears as a doublet, check for coupling to an adjacent NH (unlikely in this core) or verify it isn't an N-methyl isomer (which would be ~3.8 ppm).

13C NMR (125 MHz, DMSO-d6)
  • C=O (C-4): ~158.0 – 161.0 ppm.

  • C-Methyl: ~18.0 – 21.0 ppm.

  • Aromatic Carbons: Three distinct signals in the 100–150 ppm range.

IR Spectroscopy (ATR)
  • Amide I (C=O): 1650–1680 cm⁻¹. Strong band.

  • NH Stretch: 3100–3200 cm⁻¹. Broad, often merging with C-H stretches.

Part 4: Experimental Protocols

Protocol A: Self-Validating NMR Preparation

Why: Concentration variances cause chemical shift drifting in tautomeric systems.

  • Weighing: Accurately weigh 5.0 mg (±0.1 mg) of the solid.

  • Solvent Addition: Add exactly 600 µL of DMSO-d6 (99.9% D).

    • Tip: Use an ampule, not a stock bottle, to minimize water content (water peak at 3.33 ppm can obscure pyrazine signals).

  • Sonication: Sonicate for 60 seconds at ambient temperature. Ensure no suspended solids remain (Tyndall effect check).

  • Acquisition: Run 1H (16 scans) and 13C (1024 scans).

  • Validation: Check the water peak integral. If H2O > 10% of the solvent peak, dry the sample and repeat. Water catalyzes NH exchange, broadening the critical amide signal.

Protocol B: Distinguishing the "Dihydro" Impurity

Context: Synthesis of this scaffold often involves cyclization of vinyl sulfones or similar precursors. A common impurity is the dihydropyrazolo[1,5-a]pyrazin-4(5H)-one (partially saturated ring).

Differentiation Workflow:

ImpurityCheck Sample Unknown Sample (1H NMR in DMSO-d6) CheckRegion Check 3.5 - 5.0 ppm Region Sample->CheckRegion Clean Clean Baseline CheckRegion->Clean  No peaks   Signals Multiplets/Doublets Present CheckRegion->Signals  Peaks visible   ResultA CONFIRMED: Aromatic Core (Target Molecule) Clean->ResultA ResultB IMPURITY: Dihydro-analog (Incomplete Oxidation) Signals->ResultB

Figure 2: Logical gate for identifying the common dihydro- impurity. The aromatic target should have no aliphatic protons other than the methyl group.

Part 5: References

  • Synthesis and Characterization of Pyrazolo[1,5-a]pyrazin-4(5H)-one Derivatives Source: National Institutes of Health (PubMed) / Bioorg Med Chem Lett. Relevance: Establishes the baseline NMR and IR data for the 4(5H)-one core and confirms the amide tautomer via X-ray.

  • Identification of Dihydropyrazolo[1,5-a]pyrazin-4(5H)-ones as Cyclic Products Source: MDPI (Molecules) Relevance: Provides the critical comparative NMR data to distinguish the fully aromatic target from the dihydro-impurity (a common synthetic byproduct).

  • Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones Source: ACS Infectious Diseases Relevance: Detailed crystallographic analysis of the tautomeric preferences (Lactam vs Lactim) in fused pyrazolo-systems.

  • Tautomeric Behavior of Pyrazolin-5-ones Source: Beilstein Journal of Organic Chemistry Relevance: Fundamental thermodynamic data on the proton transfer mechanisms in pyrazole-derived amides.

Sources

Safety & Regulatory Compliance

Safety

6-methyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one proper disposal procedures

Executive Summary & Operational Context 6-methyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one (CAS 153401-29-3) is a fused nitrogen-rich heterocyclic scaffold, commonly employed as a key intermediate in the synthesis of bioactive...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Operational Context

6-methyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one (CAS 153401-29-3) is a fused nitrogen-rich heterocyclic scaffold, commonly employed as a key intermediate in the synthesis of bioactive kinase inhibitors (e.g., JAK or PDE inhibitors).

While often classified as a standard organic intermediate, its specific fused-ring structure presents unique disposal challenges. The high nitrogen content necessitates high-temperature incineration with NOx scrubbing to prevent environmental release. Furthermore, as a likely bioactive pharmacophore, it must be sequestered from municipal wastewater streams to prevent bio-accumulation in aquatic ecosystems.

Immediate Action Directive:

  • Primary Hazard: Acute Toxicity (Oral), Skin/Eye Irritant, Potential Combustible Dust.

  • Disposal Method: High-Temperature Incineration (Rotary Kiln).

  • Prohibited: Do NOT dispose of down sink drains. Do NOT mix with strong oxidizers.[1]

Chemical Profile & Hazard Characterization

To ensure safety, we must understand the causality of the hazards. This compound is not just "waste"; it is a reactive chemical entity.[2]

PropertySpecificationSafety Implication
CAS Number 153401-29-3Unique identifier for waste manifesting.
Molecular Formula C₇H₇N₃OHigh Nitrogen:Carbon ratio implies potential for NOx generation during combustion.
Physical State Solid (Powder)Risk of particulate inhalation and combustible dust formation.[3]
Solubility DMSO, DMF (High); Water (Low)Critical: Water rinsing alone will not decontaminate glassware.
GHS Classification Warning H302 (Harmful if swallowed), H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).

Pre-Disposal Segregation Strategy

Effective disposal begins at the bench. You must segregate waste streams based on chemical compatibility, not just convenience.

The Segregation Logic (Graphviz Visualization)

The following decision matrix illustrates the required workflow for separating waste streams containing 6-methyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one.

WasteSegregation Start Waste Generation Source TypeCheck Determine Physical State Start->TypeCheck Solid Solid Waste (Pure Compound) TypeCheck->Solid Powder/Crystals Liquid Liquid Waste (Mother Liquor/Solvent) TypeCheck->Liquid Reaction Mixture Debris Contaminated Debris (Gloves, Sharps) TypeCheck->Debris Consumables BinSolid Bin: Hazardous Solid (Incineration) Solid->BinSolid SolventCheck Identify Solvent Base Liquid->SolventCheck BinDebris Bin: Solid Hazardous (Debris) Debris->BinDebris Halogenated Halogenated Organic (DCM, Chloroform) SolventCheck->Halogenated Contains Halogens NonHalogenated Non-Halogenated Organic (DMSO, DMF, MeOH) SolventCheck->NonHalogenated No Halogens Aqueous Aqueous Stream (>95% Water) SolventCheck->Aqueous Water Based BinHalo Bin: Halogenated Solvent (High BTU Recovery) Halogenated->BinHalo BinNonHalo Bin: Non-Halogenated (Fuel Blending) NonHalogenated->BinNonHalo BinAq Bin: Aqueous Toxic (Precipitation/Treatment) Aqueous->BinAq

Figure 1: Waste segregation decision matrix ensuring compliance with RCRA and incineration compatibility.

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Compound)

Applicability: Expired stock, synthesis yield, or spill cleanup residues.[4]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk during transport.

  • Labeling: Apply a hazardous waste label.

    • Constituents: "6-methyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one" (Do not use abbreviations like "MPP").

    • Hazard Checkboxes: Toxic, Irritant.[5][6]

  • Secondary Containment: Place the HDPE jar inside a secondary clear plastic bag (4 mil thickness) to contain potential dust leakage.

  • Disposal Path: Incineration. The fused pyrazolo-pyrazine ring is stable; simple landfilling is unacceptable due to potential leaching.

Protocol B: Liquid Waste (Reaction Mixtures)

Applicability: Mother liquors containing DMSO, DMF, Methanol, or DCM.

  • Solvent Compatibility:

    • Scenario 1 (Halogenated): If dissolved in DCM/Chloroform, segregate into "Halogenated Waste."

    • Scenario 2 (Non-Halogenated): If dissolved in DMSO/DMF/Acetone, segregate into "Non-Halogenated Waste."

  • pH Verification: Before adding to a carboy, check the pH.

    • Why? If the mixture was part of an acid-catalyzed cyclization, it may be acidic. Neutralize to pH 6–9 to prevent corrosion of waste drums or dangerous exotherms with other organic wastes.

  • Precipitation Risk: If the compound is in a high-concentration aqueous solution, it may precipitate upon mixing with organic solvents in the waste drum.

    • Action: Dilute with a compatible solvent (e.g., Ethanol) before disposal to maintain a homogeneous phase, preventing "sludge" formation that clogs incinerator feed lines.

Protocol C: Contaminated Glassware & Sharps

Applicability: Syringes, needles, vials, and spatulas.

  • Decontamination (The "Triple Rinse" Rule):

    • Do NOT rinse initially with water. The compound has low water solubility.[3]

    • Step 1: Rinse with Acetone or Methanol (collect rinsate as Liquid Waste).

    • Step 2: Rinse with water.[3][6][7][8][9]

  • Disposal:

    • Sharps: Place chemically contaminated needles directly into a red Sharps Container. Do not recap.

    • Glassware: If unable to clean fully, dispose of the entire vial into the "Solid Hazardous Waste" bucket (usually a 5-gallon pail with a latching lid).

Regulatory Framework (RCRA & EPA)[11]

While 6-methyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is not explicitly "P-listed" or "U-listed" (like pure nicotine or cyanide), it is regulated based on its characteristics.

Regulatory BodyClassificationCodeOperational Requirement
US EPA (RCRA) Unlisted Hazardous WasteN/A (Process Waste)Must be characterized by the generator.[10] Treat as toxic/hazardous.[2][5][7][8][10]
DOT (Transport) Not Regulated (typically)N/AIf transported in bulk, may fall under "Environmentally Hazardous Substance, Solid, n.o.s."
EU CLP Acute Tox 4H302Labeling must reflect acute toxicity hazards.

Self-Validating Compliance Check:

  • Does the waste label list the full chemical name? (Yes/No)

  • Is the container closed when not actively adding waste? (Yes/No)

  • Is the waste segregated from oxidizers (e.g., nitric acid)? (Yes/No)

Emergency Response: Spill Protocol

In the event of a powder spill (>500 mg), follow this specific workflow to minimize aerosolization.

SpillResponse Alert 1. Alert & Isolate (Radius: 3m) PPE 2. Don PPE (Nitrile Gloves + N95/P100) Alert->PPE Contain 3. Wet Method (Cover with solvent-damp pads) PPE->Contain Collect 4. Collect (Scoop into HDPE Jar) Contain->Collect Clean 5. Decontaminate (Soap/Water Wash) Collect->Clean

Figure 2: Spill response workflow emphasizing dust suppression ("Wet Method").

Critical Nuance: Do not dry-sweep. Dry sweeping generates dust, increasing inhalation risk. Cover the powder with paper towels dampened with ethanol or water to weigh down the particles before scooping.

References

  • PubChem. (2025). Compound Summary: Pyrazolo[1,5-a]pyrazin-4-one derivatives. National Library of Medicine. [Link]

  • US Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Parts 260-273.[Link]

  • Occupational Safety and Health Administration (OSHA). (2024). Hazard Communication Standard: Safety Data Sheets.[Link]

Sources

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